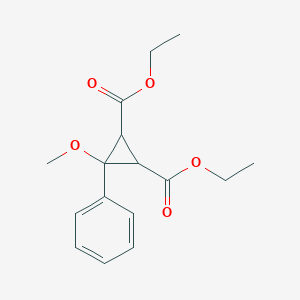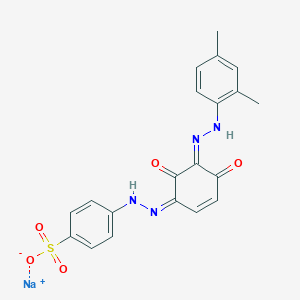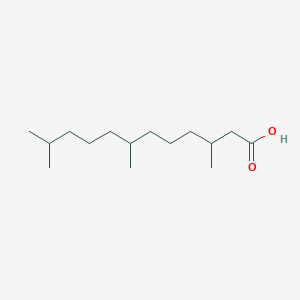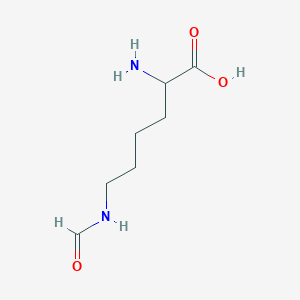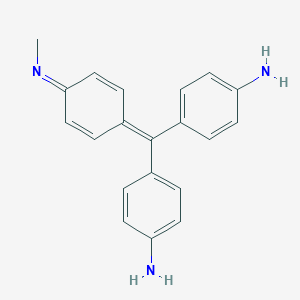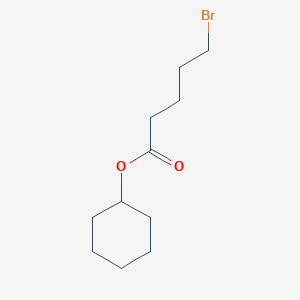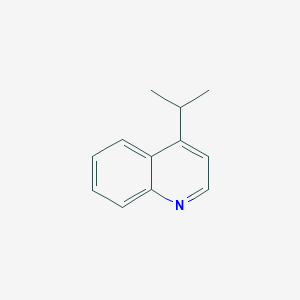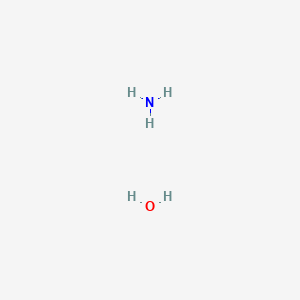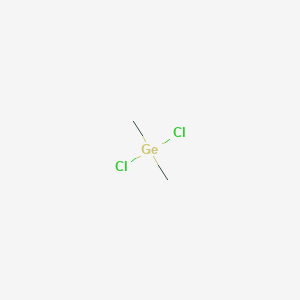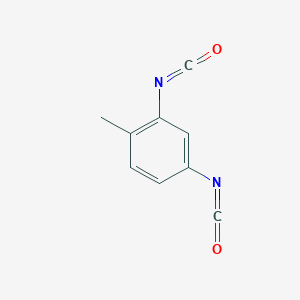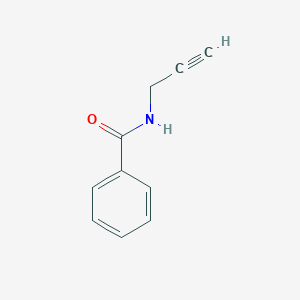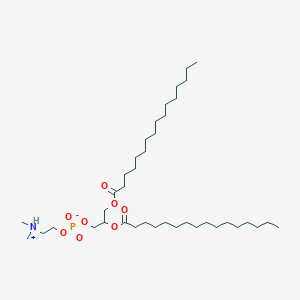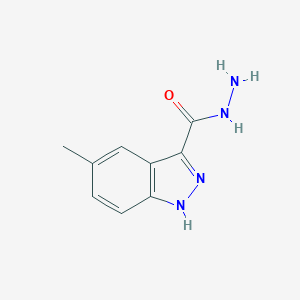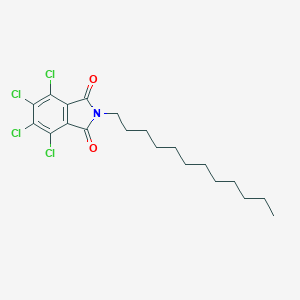
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-dodecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-dodecyl- (hereafter referred to as TDCPP) is a chemical compound that belongs to the family of organochlorine compounds. It is used as a flame retardant in various consumer products, such as furniture, electronics, and building materials. TDCPP has been identified as a potential endocrine disruptor, and there is growing concern about its impact on human health and the environment.
作用機序
TDCPP acts as an antagonist to the thyroid hormone receptor, which is responsible for regulating the body's metabolism. By blocking the thyroid hormone receptor, TDCPP can disrupt the normal functioning of the thyroid gland, leading to a range of health problems.
生化学的および生理学的効果
TDCPP has been shown to have a range of biochemical and physiological effects. It can interfere with the production of estrogen and testosterone, leading to reproductive problems. TDCPP can also cause oxidative stress, which can damage cells and tissues. Additionally, TDCPP has been shown to have carcinogenic effects, increasing the risk of cancer.
実験室実験の利点と制限
TDCPP is commonly used in laboratory experiments to study its effects on human health and the environment. One advantage of using TDCPP is that it is readily available and relatively inexpensive. However, there are also limitations to using TDCPP in experiments. For example, TDCPP is highly toxic, and its effects can be difficult to interpret due to its complex mechanism of action.
将来の方向性
There are several future directions for research on TDCPP. One area of focus is the development of alternative flame retardants that are safer and more environmentally friendly. Another area of research is the identification of the long-term health effects of TDCPP exposure, particularly in vulnerable populations such as children and pregnant women. Additionally, there is a need for further research on the mechanisms of TDCPP toxicity and the development of effective treatments for TDCPP-related health problems.
Conclusion:
In conclusion, TDCPP is a chemical compound that is commonly used as a flame retardant in consumer products. However, there is growing concern about its potential health effects, particularly its impact on the endocrine system. TDCPP has been extensively studied in scientific research, and there are several future directions for further research on this compound. It is important to continue to study TDCPP and other organochlorine compounds to ensure the safety of consumer products and protect human health and the environment.
合成法
TDCPP can be synthesized by reacting 2-amino-5,6,7,8-tetrachloro-1,3-dioxoisoindoline with dodecyl alcohol in the presence of a catalyst. This reaction results in the formation of TDCPP, which is then purified by recrystallization.
科学的研究の応用
TDCPP has been extensively studied for its potential health effects. Several studies have shown that TDCPP can disrupt the endocrine system by interfering with the production, release, transport, and metabolism of hormones. TDCPP has also been shown to have neurotoxic effects, causing damage to the nervous system.
特性
CAS番号 |
1571-20-6 |
|---|---|
製品名 |
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-dodecyl- |
分子式 |
C20H25Cl4NO2 |
分子量 |
453.2 g/mol |
IUPAC名 |
4,5,6,7-tetrachloro-2-dodecylisoindole-1,3-dione |
InChI |
InChI=1S/C20H25Cl4NO2/c1-2-3-4-5-6-7-8-9-10-11-12-25-19(26)13-14(20(25)27)16(22)18(24)17(23)15(13)21/h2-12H2,1H3 |
InChIキー |
PVGSRFBCZFJQFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
正規SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
その他のCAS番号 |
1571-20-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



